N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide
Description
The compound N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide features a 4,5,6,7-tetrahydro-1-benzothiophen core substituted with a cyano group at position 3 and a methyl group at position 3. The benzamide moiety is para-methylated, a structural motif observed in several pharmacologically active compounds .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-3-6-13(7-4-11)17(21)20-18-15(10-19)14-9-12(2)5-8-16(14)22-18/h3-4,6-7,12H,5,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDTBSEUYGRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzothiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Note: Molecular formula and weight for the target compound are inferred from IUPAC nomenclature.
Key Observations:
Core Structure :
- The target compound shares the tetrahydrobenzothiophen ring with the compound in , but lacks the bromophenyl-triazolylsulfanyl substituent. This difference likely impacts solubility and target specificity.
- The 4-methylbenzamide group is common to Ispinesib Mesylate and the Pd/Pt complexes in , suggesting shared interactions with enzymes or receptors.
Pharmacological Activity: Ispinesib Mesylate’s antiepileptic activity highlights the therapeutic relevance of the 4-methylbenzamide motif in central nervous system (CNS) targets .
Physicochemical Properties :
- The compound in has a higher molecular weight (504.42 g/mol) and predicted pKa (7.54) compared to the target compound, likely due to its bromophenyl and triazolylsulfanyl groups.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide in academic laboratories?
A1. Synthesis optimization requires:
- Stepwise functionalization : Prioritize the introduction of the cyano group at position 3 of the benzothiophene ring before coupling with the 4-methylbenzamide moiety to avoid steric hindrance .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as demonstrated in analogous benzothiophene-carboxamide syntheses .
- Hazard analysis : Conduct thorough risk assessments for reagents like cyanating agents or strong bases, as highlighted in safety protocols for similar compounds .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
A2. Use a combination of:
- X-ray crystallography : Resolve the 3D conformation of the benzothiophene core and confirm substituent positions .
- NMR spectroscopy : Compare experimental H and C spectra with computational predictions (DFT or molecular mechanics) to detect anomalies in methyl or cyano group environments .
- Mass spectrometry : Validate molecular weight (±2 ppm accuracy) and detect impurities via high-resolution LC-MS .
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in reported biological activity data for this compound?
A3. Contradictions often arise from variations in target binding modes or assay conditions. Methodological steps include:
- Molecular docking : Compare binding affinities across isoforms (e.g., kinase vs. GPCR targets) using software like AutoDock Vina to identify selectivity drivers .
- Meta-analysis of in vitro data : Normalize activity metrics (e.g., IC) against control compounds and assay conditions (pH, temperature) to isolate structure-activity relationships .
- Quantum chemical calculations : Map electrostatic potential surfaces to predict reactive sites influencing off-target interactions .
Q. Q4. What advanced methodologies can improve the compound’s pharmacokinetic (PK) profile for in vivo studies?
A4. Address PK limitations via:
- Prodrug design : Modify the 4-methylbenzamide group with hydrolyzable esters to enhance solubility without altering target engagement .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the tetrahydrobenzothiophene ring) .
- Permeability optimization : Apply artificial membrane assays (PAMPA) to correlate logP values with Caco-2 cell penetration rates .
Q. Q5. How can researchers leverage reaction path search algorithms to optimize scaled-up synthesis?
A5. Integrate computational workflows:
- Quantum chemical pathfinding : Use tools like GRRM or AFIR to identify low-energy pathways for cyanomethylation or benzamide coupling steps .
- Machine learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. CuI for cross-couplings) and reduce trial-and-error experimentation .
- Feedback loops : Combine experimental data (e.g., reaction yields) with ML predictions to iteratively refine synthetic protocols .
Q. Q6. What strategies mitigate batch-to-batch variability in biological activity assays?
A6. Critical steps include:
- Strict purity control : Enforce ≥95% purity via preparative HPLC and validate with orthogonal methods (e.g., NMR + UV-Vis) .
- Standardized assay protocols : Pre-incubate compounds at physiological pH (7.4) for 1 hour to stabilize ionization states before testing .
- Cross-lab validation : Share samples with collaborating labs to control for instrumentation bias .
Methodological Guidance for Data Interpretation
Q. Q7. How should researchers address discrepancies between computational predictions and experimental binding data?
A7. Discrepancies often stem from:
- Implicit solvent models : Switch to explicit solvent simulations (e.g., TIP3P water) to better mimic in vitro conditions .
- Protein flexibility : Perform ensemble docking with multiple receptor conformations to account for induced-fit effects .
- Experimental replication : Repeat assays with tighter temperature control (±0.5°C) to reduce thermal noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
